N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(13-5-2-1-3-6-13)19-11-14-7-4-9-18-16(14)15-8-10-21-12-15/h1-2,4,7-10,12-13H,3,5-6,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMXNJALCLEQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the cyclohexene carboxamide group.
Thiophene Intermediate Synthesis: The thiophene ring can be synthesized via a [3+2] cycloaddition reaction involving an alkyne and a diene.
Pyridine Intermediate Synthesis: The pyridine ring is often synthesized through a condensation reaction involving an aldehyde and an amine.
Coupling Reaction: The thiophene and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Functionalization: The coupled product is then functionalized to introduce the cyclohexene carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the pyridine ring using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst under mild pressure.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by the addition of an electrophile.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.
Medicine
Given its structural features, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and efficacy in preclinical models would be necessary to explore these possibilities.
Industry
In materials science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.
Mechanism of Action
The exact mechanism of action for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene and pyridine rings could facilitate π-π stacking interactions, while the carboxamide group might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are discussed based on the provided evidence:
Structural Isomer: N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034576-69-5)
- Key Differences: The thiophene substituent on the pyridine ring is at the 2-position of the thiophene (thiophen-2-yl) instead of the 3-position.
- Shared Properties: Identical molecular formula (C₁₇H₁₈N₂OS) and molecular weight (298.4 g/mol). Similar Smiles notation, differing only in thiophene substitution: O=C(NCc1cccnc1-c1ccs1)C1CC=CCC1 .
- Data Gaps: No experimental data on physicochemical or biological properties are provided for either compound.
Regioisomer: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide (CAS 1795361-87-3)
- Key Differences :
- The thiophen-3-yl group is attached to the 5-position of the pyridine ring instead of the 2-position.
- This regioisomerism could influence steric interactions and molecular conformation, impacting solubility or receptor-binding pocket compatibility.
- Shared Properties :
- Identical molecular formula and weight as the target compound.
- Data Gaps : Physical properties (density, boiling point) and safety data (MSDS, flash point) remain unreported .
Critical Analysis of Available Evidence
- The provided sources lack experimental data (e.g., spectroscopic, thermodynamic, or pharmacological studies), limiting conclusive comparisons.
- Structural variations in positional isomers often lead to significant differences in reactivity and bioactivity. For example, thiophen-3-yl vs. thiophen-2-yl substitution could modulate electron-withdrawing/donating effects, affecting ligand-receptor interactions .
- Further research is required to elucidate the impact of pyridine substitution patterns (2- vs. 5-position) on solubility, stability, and target engagement.
Q & A
Q. Example Table: Reaction Optimization
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Pd(OAc)₂/XPhos, DMF | 72 | ≥95% | |
| EDCI/HOBt, THF | 65 | ≥90% |
Basic: Which spectroscopic and analytical techniques are critical for structural characterization, and how should discrepancies in spectral data be addressed?
Methodological Answer:
Essential techniques :
- X-ray crystallography : Resolves stereochemistry of the cyclohexene ring and confirms spatial arrangement of the thiophene-pyridine moiety .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., cyclohexene olefinic protons at δ 5.6–6.2 ppm) and confirm amide bond formation (NH resonance ~δ 8.0–8.5 ppm) .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₉N₂OS: 327.12) .
Q. Resolving discrepancies :
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., pyridine-3-carboxamide derivatives in ).
- Dynamic NMR : Resolve conformational equilibria in the cyclohexene ring at variable temperatures .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Methodological Answer:
Key modifications for SAR :
- Thiophene substitution : Replace the 3-thiophenyl group with 2-thiophenyl or furan to assess electronic effects on target binding .
- Cyclohexene ring : Introduce substituents (e.g., methyl, halogen) to probe steric and lipophilic contributions .
Q. Experimental workflow :
Synthesis : Prepare analogs via parallel synthesis (e.g., Ugi reaction for carboxamide diversification) .
In vitro assays : Test inhibition of kinase/enzyme targets (e.g., using fluorescence polarization assays for IC₅₀ determination) .
Computational docking : Map binding interactions using MOE or AutoDock (e.g., thiophene π-stacking with aromatic residues) .
Advanced: What strategies mitigate low solubility or stability in biological assays?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esterification of the cyclohexene carboxyl) to enhance bioavailability .
- Co-solvent systems : Use DMSO/PEG 400 mixtures (<5% v/v) to maintain compound solubility without cytotoxicity .
- Lyophilization : Stabilize the compound as a lyophilized powder in PBS buffer (pH 7.4) for long-term storage .
Case Study : Cyclohexene derivatives with hydroxylation (e.g., N-(2-hydroxyethyl) analogs) showed improved aqueous solubility (logP reduction from 3.2 to 1.8) .
Advanced: How can contradictions between computational binding predictions and experimental bioactivity data be resolved?
Methodological Answer:
Common pitfalls and solutions :
- Ligand flexibility : Use molecular dynamics (MD) simulations to account for conformational changes in the cyclohexene-thiophene scaffold during docking .
- Solvation effects : Include explicit water molecules in docking models to improve binding affinity predictions .
- Assay validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .
Example : A pyridine-3-carboxamide analog showed poor experimental IC₅₀ despite strong in silico binding. MD simulations revealed unfavorable solvent interactions, prompting solvent-accessible surface area (SASA) optimization .
Advanced: What methodologies are recommended for analyzing metabolic pathways and degradation products?
Methodological Answer:
- In vitro metabolism : Use liver microsomes (human or rat) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at cyclohexene) .
- LC-HRMS : Track degradation products under accelerated stability conditions (40°C/75% RH) to identify hydrolyzed amide bonds or thiophene oxidation .
- Isotope labeling : Incorporate C into the carboxamide group to trace metabolic fate via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
